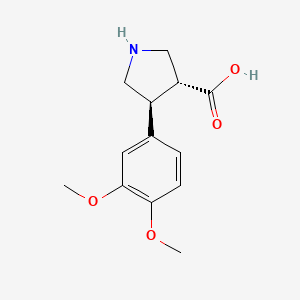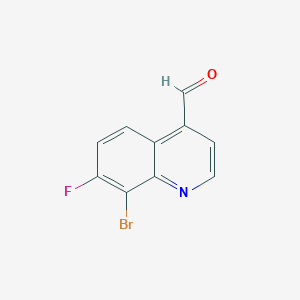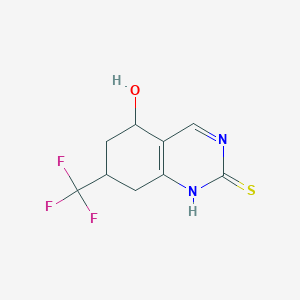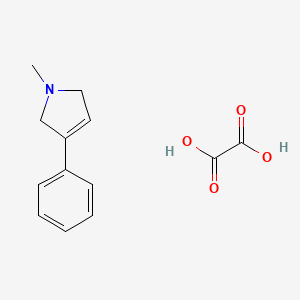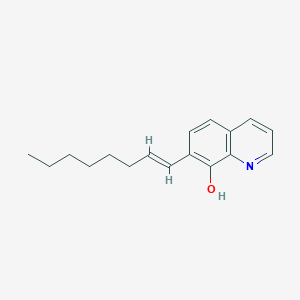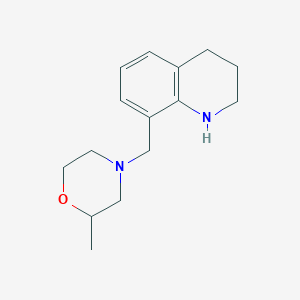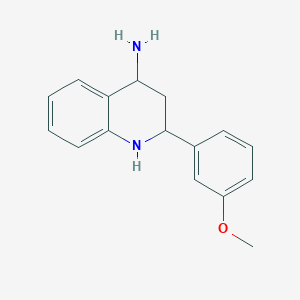![molecular formula C12H10ClN3O B11862475 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline CAS No. 61689-20-1](/img/structure/B11862475.png)
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with a chlorine atom at the 6th position, a methoxy group at the 4th position, and a methyl group at the 1st position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2-one with hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield demethylated or dechlorinated products.
科学研究应用
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, particularly as an inhibitor of specific kinases involved in cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Chemical Research: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific target and the context of its use in research or therapy .
相似化合物的比较
Similar Compounds
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-C]quinoline: Similar structure but with a different fusion pattern of the pyrazole and quinoline rings.
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but with a pyrimidine ring instead of a quinoline ring.
Uniqueness
6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern and the presence of both a chlorine atom and a methoxy group.
属性
CAS 编号 |
61689-20-1 |
|---|---|
分子式 |
C12H10ClN3O |
分子量 |
247.68 g/mol |
IUPAC 名称 |
6-chloro-4-methoxy-1-methylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H10ClN3O/c1-16-12-9(6-14-16)11(17-2)8-5-7(13)3-4-10(8)15-12/h3-6H,1-2H3 |
InChI 键 |
WICHRYHFSBSIRA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C=N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11862396.png)

